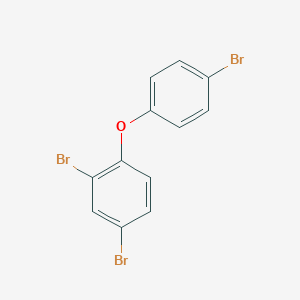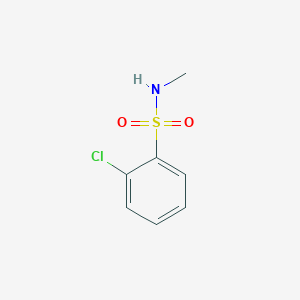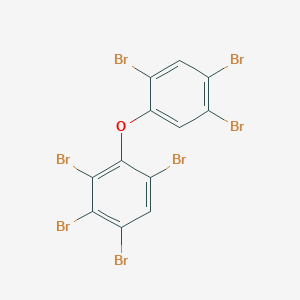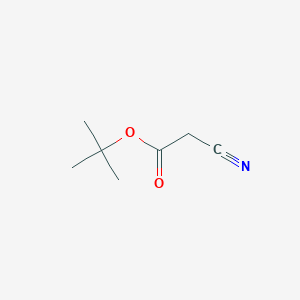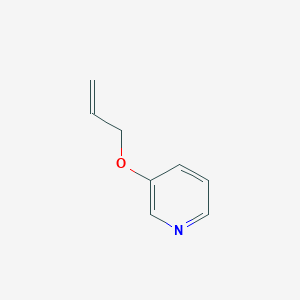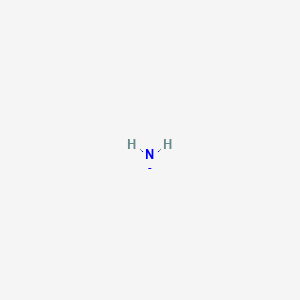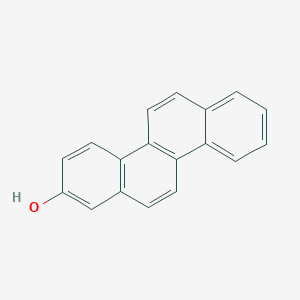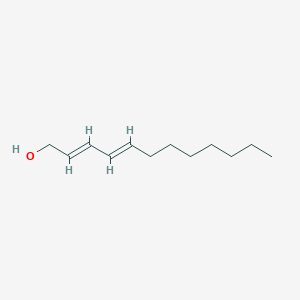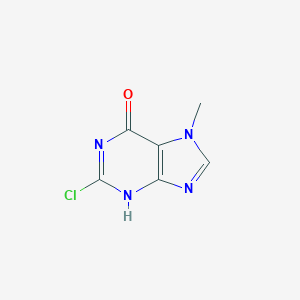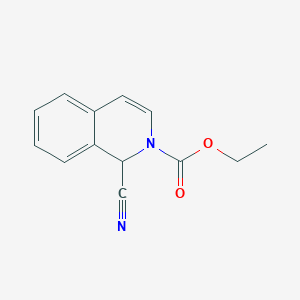
2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester (IQCE) is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. IQCE is a derivative of isoquinoline, a heterocyclic organic compound that is commonly found in many natural products and pharmaceuticals. In
Mecanismo De Acción
The mechanism of action of 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses.
Efectos Bioquímicos Y Fisiológicos
2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and antitumor properties, 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester has been shown to exhibit antioxidant and neuroprotective effects. It has also been found to modulate the expression of certain genes and proteins involved in cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester has been found to exhibit low toxicity in animal studies, making it a safe candidate for further research. However, one limitation of using 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate the mechanism of action of 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester and to determine its efficacy in animal models and clinical trials. Additionally, 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester could be further modified to improve its solubility and bioavailability, which would enhance its potential as a drug candidate. Finally, 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester could be used as a lead compound for the development of new isoquinoline derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester involves the reaction of isoquinoline with ethyl cyanoacetate in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain the pure compound. This synthesis method has been reported in several scientific journals and has been found to be efficient and reproducible.
Aplicaciones Científicas De Investigación
2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester has been extensively studied for its potential applications in drug development. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester has been found to exhibit potent anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.
Propiedades
Número CAS |
17954-22-2 |
|---|---|
Nombre del producto |
2(1H)-Isoquinolinecarboxylic acid, 1-cyano-, ethyl ester |
Fórmula molecular |
C13H12N2O2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
ethyl 1-cyano-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)15-8-7-10-5-3-4-6-11(10)12(15)9-14/h3-8,12H,2H2,1H3 |
Clave InChI |
DCPDHZLDXSZNNW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=CC2=CC=CC=C2C1C#N |
SMILES canónico |
CCOC(=O)N1C=CC2=CC=CC=C2C1C#N |
Otros números CAS |
17954-22-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



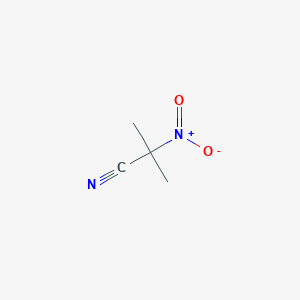
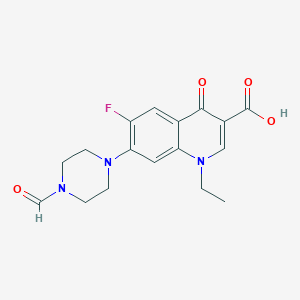
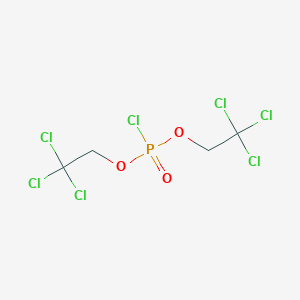
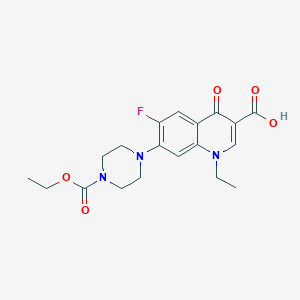
![5-Bromobenzo[B]thiophene](/img/structure/B107969.png)
